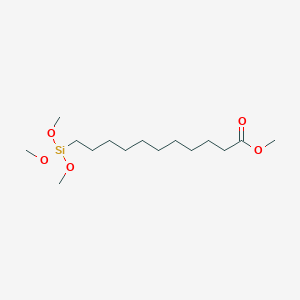
3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the empirical formula C8H4F4O2 . It has a molecular weight of 208.11 . The SMILES string representation of this compound is Fc1cc(C=O)ccc1OC(F)(F)F .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current data.Wissenschaftliche Forschungsanwendungen
Environmental and Green Chemistry Applications
Fluoroalkylation reactions, including those involving compounds like 3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde, play a crucial role in the design of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. Aqueous fluoroalkylation has been highlighted for its environmentally friendly approach, contributing to the development of green chemistry by incorporating fluorinated or fluoroalkylated groups into target molecules under mild conditions using water as a solvent or cosolvent. This methodology opens new prospects for sustainable chemical synthesis (Song et al., 2018).
Biodegradation of Fluorinated Compounds
The environmental persistence and biodegradation of fluorinated compounds, including those related to this compound, have been a focus of research. Studies reveal the importance of understanding how these substances, through biodegradation, contribute to their environmental fate. Biodegradation plays a crucial role in assessing the impact of fluorinated substances, with findings indicating potential pathways and mechanisms by which these compounds are broken down in the environment. This research is vital for evaluating the ecological footprint of fluorinated chemicals and their derivatives (Frömel & Knepper, 2010).
Fluorinated Molecules in Drug Discovery
Fluorinated scaffolds, such as this compound, have been explored for their potential applications in antimalarial drug discovery. The introduction of fluorine or fluorinated groups into organic molecules enhances their potency against various diseases, including malaria. The unique physicochemical properties of organofluorine compounds, such as high electron affinity and lipophilicity, contribute to their utility in pharmaceuticals, providing valuable avenues for the design of new drug candidates (Upadhyay et al., 2020).
Antitubercular Drug Design
The strategic placement of trifluoromethyl substituents in antitubercular drug design highlights the significance of fluorinated compounds in enhancing the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The incorporation of fluorinated groups, including the trifluoromethyl (-CF3) substituent, into antitubercular scaffolds has shown to improve their efficacy, offering insights into the role of fluorination in medicinal chemistry and drug development (Thomas, 1969).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMZXFGFIGWCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














